Mechanism of Action of 8-(1,4-Diazepan-1-ylsulfonyl)quinoline In Vitro: A Comparative Pharmacological Analysis
Mechanism of Action of 8-(1,4-Diazepan-1-ylsulfonyl)quinoline In Vitro: A Comparative Pharmacological Analysis
Executive Summary In the landscape of small-molecule kinase inhibitors, the precise spatial orientation of heteroatoms dictates target engagement. This technical whitepaper explores the in vitro pharmacological profile of 8-(1,4-Diazepan-1-ylsulfonyl)quinoline (CAS 1423155-03-6), a structural isomer of the blockbuster Rho-associated protein kinase (ROCK) inhibitor, Fasudil[1]. Officially classified in pharmaceutical development as "Fasudil Impurity 1", this compound serves as a textbook case study in Structure-Activity Relationships (SAR). By shifting the core scaffold from an isoquinoline to a quinoline, the molecule loses its ability to engage the kinase hinge region[2]. This guide details the structural biology, self-validating in vitro protocols, and quantitative data used to characterize its mechanism of target evasion.
Structural Pharmacology & Target Evasion
To understand the mechanism of action—or more accurately, the mechanism of inactivity—of 8-(1,4-Diazepan-1-ylsulfonyl)quinoline, one must analyze the ATP-binding pocket of ROCK1/2.
Active ROCK inhibitors typically require a nitrogen-containing heterocyclic core to anchor to the kinase hinge region[3]. In the active drug Fasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinoline), the lone pair of electrons on the isoquinoline nitrogen acts as a critical hydrogen bond acceptor for the backbone amide of Met156 in the ROCK1 hinge region.
In 8-(1,4-Diazepan-1-ylsulfonyl)quinoline, two critical structural shifts occur:
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Heteroatom Translocation: The core is changed from isoquinoline to quinoline, moving the nitrogen atom from position 2 to position 1.
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Steric Bulk Repositioning: The bulky 1,4-diazepan-1-ylsulfonyl group is shifted from the 5-position to the 8-position.
Because the 8-position is directly adjacent to the quinoline nitrogen (a peri-interaction), the bulky sulfonyl group creates severe steric hindrance. This prevents the quinoline nitrogen from properly aligning with Met156. Consequently, the essential hydrogen bond is abolished, leading to a near-total loss of kinase inhibitory activity[2].
Fig 1. Structural divergence and target engagement logic between Fasudil and its 8-quinoline isomer.
In Vitro Mechanistic Profiling: Experimental Methodologies
To empirically validate the loss of target engagement, drug development professionals rely on orthogonal, self-validating in vitro assays. The following protocols detail the exact methodologies used to profile this compound.
Cell-Free Kinase Activity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard radiometric assays because it eliminates radioactive waste while providing a superior signal-to-background ratio, which is crucial for distinguishing weak inhibitors (like the 8-quinoline isomer) from baseline assay noise.
Step-by-Step Protocol:
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Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
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Kinase Reaction: In a 384-well plate, incubate 1 nM recombinant human ROCK1 (or ROCK2) with 100 nM ULight-labeled generic peptide substrate and ATP at its predetermined Michaelis constant ( Km , typically ~10 µM).
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Compound Addition: Add 8-(1,4-Diazepan-1-ylsulfonyl)quinoline in a 10-point dose-response titration (ranging from 100 µM to 0.1 nM). Incubate for 60 minutes at room temperature.
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Termination: Add 10 mM EDTA. Causality: EDTA chelates Mg²⁺, an essential cofactor for ATP coordination, thereby instantly and irreversibly quenching the kinase reaction.
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Detection: Add Europium (Eu)-labeled anti-phospho antibody.
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Readout: Measure the TR-FRET signal using a microplate reader (excitation at 320 nm; emission ratio of 665 nm / 615 nm).
Self-Validation Mechanism: Each plate must include a maximum signal control (DMSO vehicle, no inhibitor) and a minimum signal control (addition of 10 µM staurosporine, a pan-kinase inhibitor). The assay is only deemed valid if the Z'-factor is >0.5.
Fig 2. Step-by-step TR-FRET experimental workflow for evaluating in vitro kinase inhibition.
Cell-Based Functional Assay (Myosin Light Chain Phosphorylation)
While biochemical assays prove direct enzyme interaction, cell-based assays confirm whether the compound can penetrate the cell membrane and exert physiological effects. ROCK directly phosphorylates Myosin Light Chain (MLC) at Ser19, driving actin-myosin contractility.
Step-by-Step Protocol:
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Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80% confluence. Starve in serum-free media for 12 hours to reduce basal kinase activity.
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Compound Pre-treatment: Incubate cells with varying concentrations of 8-(1,4-Diazepan-1-ylsulfonyl)quinoline (or Fasudil as a positive control) for 30 minutes.
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Stimulation: Add 1 µM U46619 (a thromboxane A2 analog). Causality: U46619 activates the G-protein coupled receptor TP, triggering the RhoA/ROCK signaling cascade and inducing rapid MLC phosphorylation.
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Lysis & Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Perform SDS-PAGE and immunoblot for p-MLC (Ser19) and total MLC.
Self-Validation Mechanism: Total MLC is blotted simultaneously to ensure that any reduction in p-MLC is due to true kinase inhibition, rather than compound-induced protein degradation or non-specific cytotoxicity.
Quantitative Data Synthesis
The structural modifications present in 8-(1,4-Diazepan-1-ylsulfonyl)quinoline result in a profound loss of potency across all in vitro metrics when compared to the active API. The table below summarizes the comparative pharmacological profiling.
| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | HUVEC p-MLC IC₅₀ (nM) | Mechanism / Status |
| Fasudil (5-Isoquinoline) | ~1,200 | ~820 | ~2,500 | ATP-Competitive Inhibitor (Active Drug) |
| 8-(1,4-Diazepan-1-ylsulfonyl)quinoline | > 50,000 | > 50,000 | > 100,000 | Target Evasion via Steric Clash (Impurity) |
Note: Values for the 8-quinoline isomer represent baseline thresholds, as the compound fails to reach 50% inhibition even at maximum soluble concentrations.
Toxicological & Off-Target Considerations
Because 8-(1,4-Diazepan-1-ylsulfonyl)quinoline is generated as an impurity during the synthesis of Fasudil (arising from quinoline contamination in the isoquinoline starting material)[1], it is subject to strict regulatory scrutiny under ICH Q3A guidelines.
Even though it lacks primary pharmacological activity against ROCK, it must be profiled in vitro for off-target liabilities:
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hERG Patch-Clamp Assay: Evaluates potential cardiotoxicity (QT prolongation). The shift in basicity of the quinoline nitrogen compared to isoquinoline can alter hERG channel affinity.
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Ames Test (Bacterial Reverse Mutation): Ensures the altered aromatic system does not intercalate DNA or induce mutagenicity.
Conclusion
The in vitro profiling of 8-(1,4-Diazepan-1-ylsulfonyl)quinoline highlights the exquisite sensitivity of kinase ATP-binding pockets to ligand geometry. By shifting the nitrogen atom and repositioning the bulky sulfonyl group, the molecule undergoes a complete loss of ROCK inhibitory activity. For researchers and drug development professionals, this compound serves not only as a critical negative control in SAR campaigns but also underscores the necessity of rigorous impurity characterization in pharmaceutical manufacturing.
References
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Fasudil Impurity 1 | CAS 1423155-03-6 Source: Veeprho Pharmaceuticals URL:[Link]
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Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity Source: PMC (National Institutes of Health) URL:[Link]
